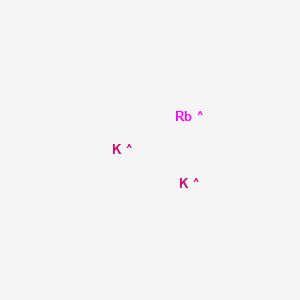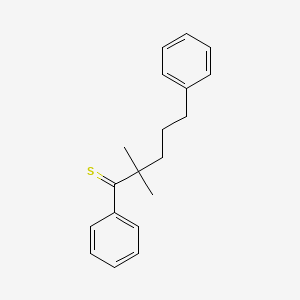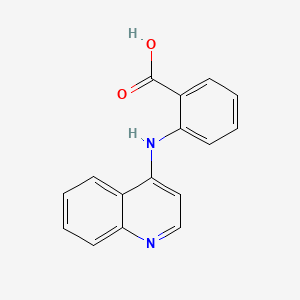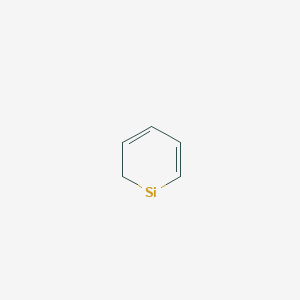
Silacyclohexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclohexa-2,4-diene is a silicon-containing organic compound with the molecular formula C5H8Si It is a six-membered ring structure with alternating double bonds, similar to benzene but with one carbon atom replaced by a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silacyclohexa-2,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2,5-diphenyl-1-silacyclohexa-2,4-diene with iron pentacarbonyl or diironnonacarbonyl. This reaction yields a mixture of tricarbonyl complexes due to the migration of hydrogen and silyl groups . Another method involves the gas phase pyrolysis of 1-allyl-1-methyl-1-silacyclohexa-2,4-diene, resulting in the formation of 1-methyl-1-silabenzene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organosilicon chemistry may lead to more efficient production techniques in the future.
Análisis De Reacciones Químicas
Types of Reactions: Silacyclohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclohexadienones.
Reduction: Reduction reactions can convert this compound to silacyclohexenes.
Substitution: Substitution reactions, particularly with transition metals, can form complex organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metal complexes like iron pentacarbonyl are frequently employed.
Major Products:
Oxidation: Silacyclohexadienones.
Reduction: Silacyclohexenes.
Substitution: Tricarbonyl complexes of this compound.
Aplicaciones Científicas De Investigación
Silacyclohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form various metal complexes.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of silacyclohexa-2,4-diene involves its ability to form stable complexes with transition metals. The silicon atom in the ring can coordinate with metal centers, facilitating various catalytic processes. The compound’s unique electronic properties, due to the presence of silicon, allow it to participate in reactions that are not typical for purely carbon-based dienes .
Comparación Con Compuestos Similares
Silacyclohexadiene: Another silicon-containing diene with similar properties.
Silabenzene: A silicon analog of benzene with distinct electronic characteristics.
Cyclohexa-2,4-diene: The carbon analog of silacyclohexa-2,4-diene.
Uniqueness: this compound is unique due to the presence of silicon, which imparts different electronic properties compared to its carbon analogs. This makes it particularly valuable in organometallic chemistry and materials science .
Propiedades
Fórmula molecular |
C5H6Si |
|---|---|
Peso molecular |
94.19 g/mol |
InChI |
InChI=1S/C5H6Si/c1-2-4-6-5-3-1/h1-4H,5H2 |
Clave InChI |
MIXILHIGUOSILV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


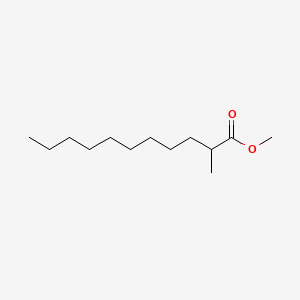
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
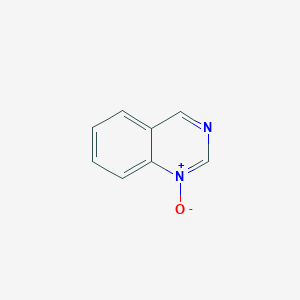

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
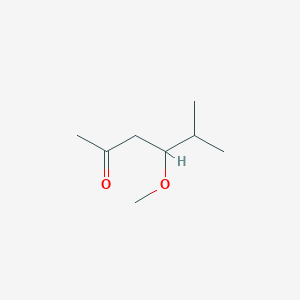
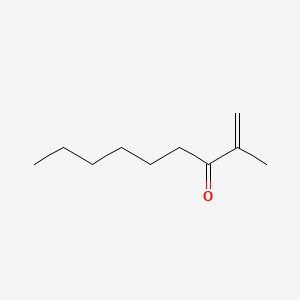
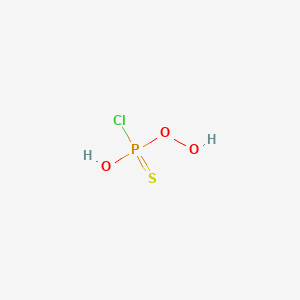
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
